molecular formula C19H21N3O4 B3445970 N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No. B3445970
M. Wt: 355.4 g/mol
InChI Key: OZHOIKLGBMHCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide, also known as DM-1, is a small molecule drug that has been studied for its potential use in cancer treatment. DM-1 is a member of the benzimidazole family and has been shown to have potent cytotoxic effects on cancer cells.

Mechanism of Action

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide works by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide disrupts the formation of microtubules, which are necessary for cell division. This disruption ultimately leads to cell death. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is a potent cytotoxic agent and has been shown to be effective in killing cancer cells.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has been shown to have potent cytotoxic effects on cancer cells. It has been studied extensively in vitro and in vivo and has been shown to be effective in killing cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has also been shown to have a low toxicity profile, which makes it an attractive candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is its potent cytotoxic effects on cancer cells. It has been shown to be effective in killing cancer cells, particularly in breast cancer and non-small cell lung cancer. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide also has a low toxicity profile, which makes it an attractive candidate for cancer treatment. However, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is a complex molecule that requires skilled chemists and specialized equipment for synthesis. This can make it difficult to produce large quantities of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide for use in lab experiments.

Future Directions

There are several future directions for the study of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide. One area of research is the development of new synthesis methods for N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide that are more efficient and cost-effective. Another area of research is the study of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide in combination with other cancer drugs to determine if it has synergistic effects. Additionally, the study of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide in other types of cancer, such as ovarian and pancreatic cancer, is an area of interest. Finally, the development of new drug delivery systems for N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is an area of research that could improve its efficacy and reduce its toxicity.

Scientific Research Applications

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have potent cytotoxic effects on cancer cells, particularly in breast cancer and non-small cell lung cancer. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide works by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide disrupts the formation of microtubules, which are necessary for cell division. This disruption ultimately leads to cell death.

properties

IUPAC Name

N-(1,2-dimethylbenzimidazol-5-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-11-20-14-10-13(6-7-15(14)22(11)2)21-19(23)12-8-16(24-3)18(26-5)17(9-12)25-4/h6-10H,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHOIKLGBMHCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-Dimethyl-1H-benzoimidazol-5-yl)-3,4,5-trimethoxy-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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